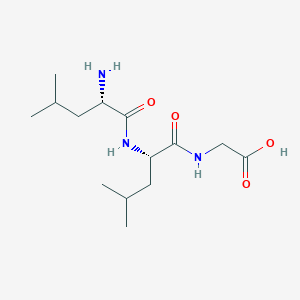

H-Leu-leu-gly-OH

Description

Overview of Short Peptides in Biological and Chemical Systems

Short peptides, also known as oligopeptides, are chains consisting of 2 to 20 amino acids linked by peptide bonds. nih.gov These molecules are fundamental to the efficient functioning of biological systems, acting as signaling entities and interfering with protein-protein interactions, which are crucial for numerous life processes. nih.gov The biological effects of many larger peptides are often mediated by their shorter fragments, with the activity of these short peptides sometimes surpassing that of the precursor peptide. ukrbiochemjournal.org

The advantages of short peptides are numerous, including their potential for oral availability (for low molecular weight compounds), low immunogenicity, high tissue specificity, and faster biological effects. ukrbiochemjournal.org They are considered promising candidates for various applications, including pharmacotherapy, cell culture studies, and as drug delivery systems. ukrbiochemjournal.orgmdpi.com Their structural diversity and conformational flexibility allow for controlled interactions with specific receptor sites, leading to high selectivity. encyclopedia.pub

The Significance of Leucine (B10760876) and Glycine (B1666218) Residues in Peptide Functionality

The properties and function of a peptide are intrinsically linked to its constituent amino acids. H-Leu-Leu-Gly-OH is composed of two leucine residues and one glycine residue.

Leucine (Leu) is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must be obtained from dietary sources. wikipedia.org It plays a critical role in protein synthesis, particularly in muscle growth and repair, by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. wikipedia.orgnih.gov Leucine is also involved in metabolic regulation and can contribute to energy production. cdnsciencepub.com The hydrophobic nature of leucine's isobutyl side chain influences the solubility and interaction of peptides with biological membranes and receptors. google.com

Glycine (Gly) is the simplest amino acid, with a single hydrogen atom as its side chain. wikipedia.org This small size provides a high degree of flexibility to the peptide backbone, often occurring in turns or unstructured regions of proteins. acs.org Glycine can act as a precursor to proteins, with collagen being a notable example containing approximately 35% glycine. wikipedia.org It also functions as a neurotransmitter in the central nervous system. wikipedia.org The presence of glycine in a peptide can influence its structural stability and reactivity. acs.orgresearcher.life

Research Trajectories for Tripeptides, with a Focus on this compound

Research into tripeptides is diverse, exploring their potential in various fields. For instance, some tripeptides are investigated for their ability to mimic natural peptides and for their potential as therapeutic agents. chemimpex.com The tripeptide H-Pro-Leu-Gly-NH2, the C-terminal fragment of oxytocin, has been studied for its degradation in the serum of different species. nih.gov Another tripeptide, H-Leu-Gly-Pro-OH, has been identified as a potent inhibitor of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure. biosynth.com

Specific research on this compound is still developing, but its composition suggests several areas of interest. The presence of two leucine residues points towards investigations into its role in protein metabolism and cell signaling, similar to the functions of free leucine. The glycine residue provides structural flexibility that could be important for its biological activity. Studies on similar dipeptides, such as Leucyl-leucine (Leu-Leu), have focused on their role in cellular internalization and targeting mechanisms. chemicalbook.com Furthermore, the hydrolysis of related dipeptides like Leucyl-glycine (Leu-Gly) has been a subject of study to understand peptide metabolism. chemicalbook.com The bitter taste of some peptides containing leucine and glycine has also been noted in food science research. ethz.ch

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4/c1-8(2)5-10(15)13(20)17-11(6-9(3)4)14(21)16-7-12(18)19/h8-11H,5-7,15H2,1-4H3,(H,16,21)(H,17,20)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKVEHGYYQEQOP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427073 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-36-2 | |

| Record name | L-Leu-L-Leu-Gly | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of H Leu Leu Gly Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides like H-Leu-Leu-Gly-OH. In SPPS, the peptide chain is assembled step-by-step while the C-terminal amino acid is anchored to an insoluble polymer support. bachem.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.com

The general cycle of SPPS involves:

Anchoring: The C-terminal amino acid, glycine (B1666218), is attached to a solid support resin. For peptides with a free C-terminus like this compound, resins such as Wang or 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin are commonly used. bachem.combeilstein-journals.org

Deprotection: The temporary protecting group on the α-amino group of the resin-bound glycine is removed.

Coupling: The next amino acid (Leucine), with its α-amino group protected and its carboxyl group activated, is coupled to the deprotected amino group of the preceding residue.

Washing: The resin is washed to remove excess reagents and by-products.

This cycle is repeated until the desired sequence, Leu-Leu-Gly, is assembled. Finally, the peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. lifetein.com

Optimization strategies include:

Choice of Coupling Reagents: A variety of coupling reagents are available to activate the carboxylic acid group of the incoming amino acid. These reagents are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance efficiency and suppress racemization. acs.org For standard couplings, carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) are effective. iris-biotech.de For potentially more challenging couplings, uronium/aminium salts like HBTU, HATU, or phosphonium (B103445) salts like PyBOP are employed due to their high reactivity. acs.org

Solvent Selection: The choice of solvent must ensure proper swelling of the resin, which is crucial for reaction kinetics. bachem.com Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are standard solvents for SPPS. bachem.com In some cases, greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used. acs.org

Reaction Monitoring: To ensure complete reactions, monitoring tests can be performed. The Kaiser test is a sensitive qualitative method for detecting free primary amines on the resin beads. iris-biotech.de A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. iris-biotech.de

Table 1: Common Coupling Reagents in SPPS

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective, commonly used for standard couplings. iris-biotech.de |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency, fast reaction rates, suitable for hindered couplings. acs.orggoogle.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective at minimizing racemization, powerful activators. acs.org |

Protecting groups are essential to prevent unwanted side reactions at the reactive N-terminus and any functional side chains. lifetein.com The synthesis of this compound requires a temporary protecting group for the α-amino group and, if necessary, permanent protecting groups for side chains. Since Leucine (B10760876) and Glycine have non-reactive side chains, only Nα-protection is required for the synthesis of this specific tripeptide.

The two dominant strategies in SPPS are based on the Nα-protecting group used:

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most popular approach due to its mild deprotection conditions. lifetein.comnih.gov The Fmoc group is base-labile and is typically removed using a solution of 20-50% piperidine (B6355638) in DMF. lifetein.com This mild condition allows for the use of acid-labile groups (like tBu) for any necessary side-chain protection, which are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de This orthogonality—where one type of protecting group can be removed without affecting the other—is a major advantage. iris-biotech.denih.gov

Boc (tert-butyloxycarbonyl) Strategy: This strategy uses the acid-labile Boc group for temporary Nα-protection, which is removed with dilute TFA at each step. lifetein.com Permanent side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrogen fluoride (B91410) (HF), for final cleavage. lifetein.comnih.gov While effective, the harsh conditions of the Boc strategy make it less compatible with sensitive modifications. nih.gov

Table 2: Comparison of Fmoc and Boc Protecting Group Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protection | Fmoc (Base-labile) lifetein.com | Boc (Acid-labile) lifetein.com |

| Nα-Deprotection Reagent | Piperidine in DMF lifetein.com | Trifluoroacetic Acid (TFA) nih.gov |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) iris-biotech.de | Benzyl-based (Bzl) lifetein.com |

| Final Cleavage | Strong acid (e.g., 95% TFA) iris-biotech.de | Very strong acid (e.g., HF) lifetein.com |

| Key Advantage | Mild conditions, high orthogonality. bachem.comnih.gov | Historically significant, robust for certain sequences. |

Optimization of Coupling Conditions for Leucyl-Glycine Sequences

Solution-Phase Synthetic Routes for this compound

Solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) involves carrying out all reaction steps in a homogeneous solution. mdpi.com While SPPS is often preferred for its simplicity and automation, solution-phase synthesis remains a powerful tool, especially for large-scale production and for the synthesis of peptide fragments intended for subsequent ligation. thieme-connect.de

In a solution-phase synthesis of this compound, the peptide would be built up sequentially or by coupling smaller fragments (e.g., H-Leu-OH and Boc-Leu-Gly-OH). Key steps include coupling and deprotection, with a purification step (such as extraction or crystallization) required after each reaction to remove by-products and unreacted starting materials. tcichemicals.com

While potentially more labor-intensive due to the required intermediate purifications, solution-phase synthesis offers advantages such as easier scalability and the avoidance of issues related to the solid support, like incomplete swelling or steric hindrance from the resin matrix. mdpi.com Reagents like T3P® have been shown to mediate very fast (under 10 minutes) and efficient couplings in solution. mdpi.com

Design and Preparation of this compound Derivatives and Analogs

Modifying the structure of this compound by creating derivatives and analogs is a key strategy for studying its biological function and improving its properties, such as stability against enzymatic degradation. unc.edu

With the exception of glycine, all amino acids are chiral and exist as L- and D-enantiomers. frontiersin.orgaimspress.com Proteins in eukaryotes are almost exclusively composed of L-amino acids. unc.edu Introducing D-amino acids into a peptide sequence is a common strategy to increase its resistance to proteases, which are stereospecific for L-amino acid peptide bonds. unc.edu This can significantly enhance the peptide's in vivo half-life.

For this compound, several stereoisomers can be synthesized, including:

H-D-Leu-Leu-Gly-OH

H-Leu-D-Leu-Gly-OH

H-D-Leu-D-Leu-Gly-OH

The synthesis of these analogs follows the same SPPS or solution-phase protocols, simply by substituting the corresponding D-amino acid building block at the desired position in the sequence. nih.gov The presence of D-amino acids can also influence the peptide's conformation and its interaction with biological receptors. frontiersin.org

Beyond stereochemistry, the peptide can be modified at its backbone or at the side chains to create novel analogs.

Backbone Modifications: These involve altering the amide bonds of the peptide. One common modification is N-alkylation (e.g., N-methylation), particularly at the glycine residue, which lacks a side chain. rsc.org N-methylation can prevent hydrogen bonding, disrupt secondary structures like β-sheets, and increase solubility and membrane permeability. rsc.org It can also provide resistance to enzymatic cleavage.

Side-Chain Modifications: The isobutyl side chains of the leucine residues can also be altered. While leucine itself is a simple aliphatic amino acid, synthetic strategies can replace it with other non-canonical amino acids to probe the importance of its hydrophobicity and steric bulk. For example, replacing leucine with a more or less bulky hydrophobic residue could modulate receptor binding affinity. Radical-mediated fragmentation studies show that side-chain chemistry can dictate the stability and fragmentation patterns of the peptide backbone. caltech.edu

These modifications are typically introduced by using pre-synthesized, modified amino acid building blocks during peptide synthesis. rsc.org

Formation of Cyclized Structures and Peptidomimetics

The linear tripeptide this compound serves as a foundational scaffold for the synthesis of more complex and conformationally constrained molecules, including cyclized structures and peptidomimetics. These modifications are pursued to enhance biological activity, improve metabolic stability against proteases, and fine-tune conformational preferences, which are critical for molecular recognition and function.

Cyclized Structures

Cyclization transforms a flexible linear peptide into a more rigid cyclic structure, reducing conformational entropy and often locking the molecule into a bioactive conformation. For this compound, cyclization can occur via two primary pathways: intramolecular side-chain reactions leading to cyclic dipeptides (diketopiperazines) or head-to-tail cyclization to form a cyclic tripeptide.

Diketopiperazine (DKP) Formation: 2,5-Diketopiperazines are six-membered rings formed from the cyclization of a dipeptide unit. wikipedia.org They are among the most common cyclic peptide derivatives found in nature and can be formed spontaneously from linear peptides, especially during heating or through the cyclization of dipeptide esters. wikipedia.orgunits.it In the context of this compound, the C-terminal dipeptide sequence, Leu-Gly, is prone to cyclization. This intramolecular aminolysis would involve the nitrogen of the leucine residue attacking the carboxyl group of glycine (or an activated form like a methyl ester), leading to the formation of 3-isobutylpiperazine-2,5-dione, also known as cyclo(Leu-Gly), and the cleavage of the N-terminal leucine. belnauka.bynih.gov Studies on similar sequences show that the position of the amino acids is critical; for instance, the peptide Leu-Pro-Gly readily forms cyclo(Leu-Pro) with high yield upon heating. tandfonline.com The synthesis of cyclo(Leu-Gly) has been achieved by the cyclization of the methyl ester of the corresponding tert-butyloxycarbonyl (Boc)-protected dipeptide. belnauka.by

Head-to-Tail Cyclization: The formation of a homodetic cyclic tripeptide, cyclo(Leu-Leu-Gly), involves creating an amide bond between the N-terminal amine of the first leucine and the C-terminal carboxyl group of glycine. Synthesizing such strained cyclic peptides requires specific chemical strategies to favor the intramolecular reaction over intermolecular polymerization. thieme-connect.de A common and effective approach is to perform the cyclization reaction under high-dilution conditions. nih.gov The linear peptide precursor is first synthesized, often using solid-phase peptide synthesis (SPPS), with orthogonal protecting groups that allow for the selective deprotection of the terminal amino and carboxyl groups. The C-terminus is then activated, for example, as a p-nitrophenyl ester or via an azide (B81097) intermediate, to facilitate nucleophilic attack by the N-terminal amine. nih.govnih.gov

Peptidomimetics

Peptidomimetics are designed to mimic the three-dimensional structure and biological activity of a peptide while possessing improved drug-like properties. diva-portal.org This is often achieved by modifying the peptide backbone to introduce conformational constraints or resistance to enzymatic degradation. e-bookshelf.de

Backbone Modification with Aza-Amino Acids: One strategy is the incorporation of aza-amino acids (hydrazino acids), where the α-carbon is replaced by a nitrogen atom. This modification alters the hydrogen bonding capabilities and conformational landscape of the peptide. Research on related sequences has shown that peptides incorporating hydrazino-leucine (hLeu) can be synthesized using solution-phase methodology. irb.hr For example, a peptidomimetic containing a Leu-hLeu-Gly sequence would exhibit altered structural properties due to the presence of the hydrazino moiety, which can influence binding affinity to biological targets. irb.hr

Oxetane-Based Peptidomimetics: The peptide backbone can be modified by replacing an amino acid residue with a mimic containing an oxetane (B1205548) ring. Oxetanes are four-membered cyclic ethers that can act as rigid spacers and influence peptide conformation. Molecular dynamics simulations have been used to study the effect of replacing the glycine residue in a Leu-Gly-Ile sequence with an oxetane-modified glycine (GOx). The results indicate a significant conformational shift; while the native peptide predominantly explores extended structures, the Leu-GOx-Ile peptidomimetic favors a folded, turn-like conformation. warwick.ac.uk This demonstrates the potential of using oxetane-based mimics to pre-organize a peptide into a specific secondary structure. warwick.ac.uk

Cyclopropane (B1198618) Isosteres: Another approach to creating peptidomimetics involves replacing a dipeptide unit with a cyclopropane-based isostere. These rigid structures can stabilize specific peptide conformations. For instance, cis-substituted cyclopropanes have been designed to mimic and stabilize reverse turns in peptides, a common motif in bioactive conformations. nih.gov Replacing a Leu-Gly unit within a larger peptide with a corresponding cyclopropane dipeptide isostere is a potential strategy for creating a conformationally locked peptidomimetic of this compound. nih.gov

Data Tables

Table 1: Conformational Effects of an Oxetane-Based Glycine Mimic

This table summarizes molecular dynamics simulation findings comparing a native tripeptide to its oxetane-based peptidomimetic, highlighting the shift from an extended to a folded conformation. warwick.ac.uk

| Peptide Sequence | Most Populated Conformation | C- and N-Termini Separation |

| Leu-Gly-Ile | Extended Structure | > 7 Å |

| Leu-GOx-Ile | Folded, Turn-like Structure | 3–4 Å |

Table 2: Potential Cyclization Products of this compound and Synthetic Strategies

This table outlines the primary cyclized structures that can be derived from the this compound sequence and the common synthetic methods used to obtain them.

| Resulting Cyclic Compound | Structure Type | Required Precursor Modification | Common Cyclization Method |

| cyclo(Leu-Gly) | Diketopiperazine (Cyclic Dipeptide) | Activation of Gly carboxyl (e.g., methyl ester) | Thermal cyclization; Base-catalyzed cyclization of dipeptide ester belnauka.by |

| cyclo(Leu-Leu-Gly) | Homodetic Cyclic Tripeptide | Activation of Gly carboxyl group | Active ester or azide method at high dilution nih.gov |

Conformational and Advanced Structural Analysis of H Leu Leu Gly Oh

Experimental Spectroscopic Characterization of Peptide Conformation

Experimental techniques provide invaluable insights into the solution and solid-state structure of peptides. By probing the magnetic, electronic, and vibrational properties of H-Leu-Leu-Gly-OH, a detailed picture of its conformational ensemble can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. It provides information on through-bond and through-space atomic connectivity, as well as the dynamics of the molecule.

One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment of a peptide's conformation. For a tripeptide like this compound, the chemical shifts of the amide protons are particularly sensitive to their involvement in hydrogen bonding, a key element of secondary structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to gain more detailed structural information. COSY spectra reveal scalar couplings between protons, establishing connectivity within amino acid residues, while ROESY spectra identify protons that are close in space, providing crucial distance restraints for structure calculation. For instance, the absence of α-to-α cross-peaks in the Gly-Leu amide bond in a related peptide suggests a trans conformation. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for a Leu-Gly Containing Peptide in D₂O

| Proton | Chemical Shift (ppm) |

| Leu α-CH | ~4.1 |

| Leu β-CH₂ | ~1.7 |

| Leu γ-CH | ~1.6 |

| Leu δ-CH₃ | ~0.9 |

| Gly α-CH₂ | ~3.8, ~3.6 |

Note: Data is representative and based on studies of similar peptides like L-Leu-Gly-Gly. researchgate.net

NMR relaxation studies provide information on the dynamics of the peptide. The longitudinal (T₁), transverse (T₂), and singlet state (Tₛ) relaxation times of the glycine (B1666218) backbone protons can be measured to probe molecular motions on a picosecond to nanosecond timescale. The ratio of Tₛ to T₁ is a sensitive indicator of peptide dynamics in different motional regimes. researchgate.net Such studies on related tripeptides have demonstrated how the flexibility of the peptide backbone can be characterized. researchgate.net

1D and 2D NMR Techniques in Tripeptide Analysis

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular dichroism (CD) spectroscopy is a rapid and sensitive method for probing the secondary structure of peptides in solution. The differential absorption of left and right circularly polarized light by the chiral peptide backbone provides a characteristic spectrum that can be used to identify and quantify secondary structural elements such as α-helices, β-sheets, and random coils.

In studies of oligopeptides containing L-leucine and glycine, CD spectra in solvents like trifluoroethanol have shown a gradual evolution with increasing peptide chain length, indicating the formation of ordered structures. nih.gov For shorter peptides like this compound, the CD spectrum is often characteristic of a random coil or a mixture of conformations. However, the presence of β-turns, a common secondary structure in small peptides, can also be inferred from the CD profile. The binding of ions, such as Ca²⁺, has been shown to induce conformational changes in related peptides, leading to the formation of β-turns, which is detectable by a change in the CD spectrum. nih.gov

Table 2: Characteristic CD Spectral Features and Structural Interpretations for Peptides

| Secondary Structure | Wavelength (nm) and Sign of Cotton Effect |

| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| β-Turn | Varies with turn type, can show a weak negative band ~220-230 nm and a positive band ~200-210 nm |

| Random Coil | Strong negative band around 195 nm |

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" of a peptide by probing its vibrational modes. The frequencies of these vibrations are sensitive to the local molecular environment, including conformation and hydrogen bonding.

The amide I band (primarily C=O stretching) in the IR spectrum, typically found between 1600 and 1700 cm⁻¹, is particularly informative for secondary structure analysis. For example, the amide I band in β-sheets is often observed around 1630-1640 cm⁻¹. The amide III band, a complex mix of N-H bending and C-N stretching, is also sensitive to conformation. In Raman optical activity (ROA) spectra of model β-turn peptides, negative ROA bands in the 1340-1380 cm⁻¹ range, potentially arising from glycine CH₂ deformations, have been identified as characteristic of β-turns. nih.gov

Table 3: Key Vibrational Bands for Peptide Conformational Analysis

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Sensitivity |

| Amide I (C=O stretch) | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, turn, random coil) |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Sensitive to hydrogen bonding and conformation |

| Amide III | 1220-1320 | Complex mode, sensitive to backbone conformation |

| N-H Stretch | 3200-3400 | Indicates the extent of hydrogen bonding |

Computational Approaches to Conformational Landscape Exploration

Computational methods are essential for exploring the vast conformational space available to a flexible molecule like this compound and for interpreting experimental data. Techniques such as molecular mechanics and molecular dynamics (MD) simulations can provide detailed energetic and structural information.

Conformational energy calculations have been used to identify the preferred conformations of related tripeptides. For instance, studies on H-Pro-Leu-Gly-NH₂ revealed several low-energy compact conformations, including a β-turn structure stabilized by a hydrogen bond. nih.govpnas.org MD simulations on peptides containing Leu and Gly have highlighted their conformational flexibility, with low energy barriers between different conformational states. nih.gov These simulations can map out the potential energy surface of the peptide, revealing the most stable structures and the pathways for conformational transitions. Such computational studies have also been employed to understand how changes in amino acid chirality, for example from L-leucine to D-leucine, can alter the three-dimensional structure of a peptide. researchgate.net

Table 4: Computational Methods in Peptide Conformational Analysis

| Computational Method | Information Provided | Example Application |

| Molecular Mechanics (MM) | Static, low-energy conformations and relative energies. | Identification of stable β-turn structures in tripeptides. nih.govpnas.org |

| Molecular Dynamics (MD) | Dynamic behavior, conformational flexibility, and solvent effects. | Characterizing the "floppiness" and low energy barriers between conformations in Leu-Gly containing peptides. nih.gov |

| Quantum Mechanics (QM) | Accurate electronic structure, bond energies, and spectroscopic properties. | Calculation of vibrational frequencies to aid in the assignment of IR and Raman spectra. researchgate.net |

By integrating the findings from these diverse experimental and computational approaches, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, providing a foundation for understanding the behavior of more complex polypeptides and proteins.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior and conformational flexibility of peptides in solution, providing insights that are complementary to static experimental structures. These simulations model the interactions between atoms over time, allowing for the observation of transient structures, folding pathways, and the influence of the solvent environment. researchgate.net

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from simulations of closely related peptides. For instance, MD simulations of the pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) in water have shown that the peptide exists as an ensemble of various structures, including single-bent, double-bent, and extended forms. nih.govacs.org In some simulations, water molecules were observed to act as bridges, facilitating the formation of β-turns. nih.gov

In contrast, simulations of other Leu-containing peptides, such as Leu-Gly-Ile, have revealed that the conformational landscape is dominated by extended structures. sci-hub.se A study on a tetrapeptide containing a Leu-Leu-Gly core (H3N+–Leu–Leu–Gly–Asp–NH–CH3) identified backbone hydrogen bonding between residues Asp-4 and Leu-2, indicating a tendency to form folded or turn-like structures. The dynamic nature of these peptides highlights that their conformational state is often a complex equilibrium between folded and unfolded forms, influenced by both the amino acid sequence and the surrounding solvent. nih.govsci-hub.se

Table 1: Summary of MD Simulation Findings for Related Peptides

| Peptide Sequence | Simulation Environment | Key Conformational Findings | Reference(s) |

| H-Tyr-Gly-Gly-Phe-Leu-OH | Explicit Water | Ensemble of single-bent, double-bent, and extended structures. | nih.govacs.org |

| H-Gly-Phe-Phe | Explicit Water | The tripeptide is stable with a low root-mean-square deviation (RMSD) from its lowest-energy conformation. | |

| GGLGG (Gly-Gly-Leu-Gly-Gly) | MD Simulation | The Leu residue shows a more β/extended distribution in the Ramachandran map compared to Ile in a similar peptide. | sci-hub.se |

Quantum Chemical Calculations for Conformational Energy Minimization (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for identifying the stable, low-energy conformations of peptides. researchgate.net This method explores the potential energy surface of a molecule to locate various energy minima, which correspond to stable 3D structures. nih.govacs.org The process often involves a multi-stage strategy, starting with a less computationally expensive method to generate a wide range of initial structures, followed by re-optimization at higher levels of theory to refine the geometries and energies. nih.govacs.org

For flexible oligopeptides like this compound, a vast number of local minima can exist on the conformational energy surface. nih.govacs.org Computational studies on similar tripeptides frequently employ hybrid DFT methods, such as B3LYP or M06-2X, combined with Pople-style basis sets (e.g., 6-31+G(d)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ) to achieve a balance between accuracy and computational cost. nih.govacs.org These calculations provide the relative energies of different conformers, allowing for the prediction of the most populated structures at thermal equilibrium. For example, in the study of Leu-enkephalin, initial structures were generated and optimized with a molecular force field, then reoptimized at the HF/3-21G(d) and M06-2X levels of theory before final energy calculations with a high-level double-hybrid functional. nih.govacs.org This hierarchical approach ensures a thorough exploration of the peptide's conformational space.

Table 2: Common Quantum Chemical Methods for Peptide Conformational Analysis

| Method/Functional | Basis Set Example | Typical Application | Reference(s) |

| Hartree-Fock (HF) | 3-21G(d) | Initial geometry optimization of many conformers. | nih.govacs.org |

| M06-2X | 6-31+G(d) | Re-optimization of lower-energy conformers. | nih.govacs.org |

| DSD-PBEP86-D3BJ | def2-TZVP | High-accuracy single-point energy calculations for final stability ranking. | acs.org |

| M06L | 6-31+G(d,p) | DFT calculations for energy minimization of unsaturated amino acid residues. | acs.org |

Conformational Energy Calculations and Beta-Turn Propensities

The propensity of a peptide sequence to adopt specific secondary structures, such as a β-turn, is governed by the intrinsic conformational preferences of its constituent amino acids. nih.govnih.gov A β-turn is a structural motif involving four amino acid residues (designated i, i+1, i+2, and i+3) where the peptide chain reverses direction. nih.gov This is often stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3.

The conformational preference of this compound is influenced by the competing tendencies of its amino acids. Leucine (B10760876) has a relatively low statistical propensity to be found in β-turns, whereas Glycine, due to its conformational flexibility, has a very high propensity. thegpm.orgnih.govdeogiricollege.org Statistical analyses, such as the Chou-Fasman method, quantify these preferences. thegpm.orgnih.gov The high propensity of Glycine often facilitates the formation of turns, especially when it is located at the i+2 or i+3 positions, which frequently require dihedral angles that are sterically hindered for other amino acids. nih.govnih.govosdd.net Studies have shown that Pro-Gly or D-Pro-Gly sequences are potent β-turn inducers, and while Leu-Gly is less canonical, the flexibility of Glycine can still promote turn formation. acs.orgescholarship.org

Table 3: Chou-Fasman Beta-Turn Propensity Parameters

| Amino Acid | Propensity P(turn) | Classification | Reference(s) |

| Leucine (Leu) | 59 | Turn Breaker | thegpm.orgdeogiricollege.org |

| Glycine (Gly) | 156 | Strong Turn Former | thegpm.orgdeogiricollege.org |

Crystallographic Studies of this compound and Related Peptide Structures

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules. While a crystal structure for this compound is not found in the surveyed literature, examining the structures of closely related peptides offers significant insight into potential packing and conformational arrangements.

For example, the crystal structure of L-leucyl-L-prolylglycine reveals a highly extended peptide chain, with the exception of a twist imposed by the rigid proline ring. iucr.org In contrast, the crystal structure of L-leucylglycylglycine shows that the molecule adopts a folded conformation. iucr.org This comparison underscores the profound impact that a single amino acid substitution (Pro vs. Gly at position i+1) can have on the peptide's backbone structure in the solid state. In the L-leucylglycylglycine crystal, the molecules exist as zwitterions and are linked by a three-dimensional network of hydrogen bonds. iucr.org The hydrophobic leucine side chains also form distinct regions within the crystal lattice. iucr.org

Table 4: Crystallographic Data for Related Leucine-Containing Peptides

| Compound | L-leucyl-L-prolylglycine | L-leucylglycylglycine |

| Formula | C₁₃H₂₃N₃O₄ | C₁₀H₁₉N₃O₄ |

| System | Monoclinic | Orthorhombic |

| Space Group | P2₁ | P2₁2₁2₁ |

| a (Å) | 9.44 | 5.391 |

| b (Å) | 6.72 | 11.742 |

| c (Å) | 12.10 | 19.975 |

| β (˚) | 100.2 | 90 |

| Z | 2 | 4 |

| Conformation | Highly extended | Folded |

| Reference | iucr.org | iucr.org |

Investigating the Biological Activities and Molecular Mechanisms of H Leu Leu Gly Oh

Peptide-Receptor and Protein-Peptide Interactions

The interaction of H-Leu-Leu-Gly-OH with biological macromolecules is fundamental to its potential physiological roles. These interactions are governed by the peptide's size, sequence, and the physicochemical properties of its amino acid side chains.

Binding Affinity and Specificity Studies

Specific binding affinity data for this compound are not extensively documented in publicly available research. However, studies on analogous peptides provide insights into its potential binding characteristics. For instance, research on the cyclic dipeptide cyclo(Leu-Gly) has shown that it can modulate dopamine (B1211576) receptor sensitivity. medchemexpress.comnih.gov This suggests that peptides containing both leucine (B10760876) and glycine (B1666218) can interact with neurotransmitter receptors. medchemexpress.com The linear nature of this compound, compared to a cyclic structure, would present a different conformation for receptor binding, likely resulting in different affinity and specificity. The two bulky, hydrophobic leucine residues would be expected to play a significant role in any such interaction, potentially favoring binding to receptors or proteins with hydrophobic pockets.

Furthermore, studies on the tripeptide L-Leucyl-Glycyl-Glycine (Leu-Gly-Gly), which differs by only one amino acid, have shown it can bind to human serum albumin and fibrinogen. biosynth.com This indicates that small peptides containing leucine and glycine have the capacity for protein binding.

Molecular Recognition Mechanisms at Biological Interfaces

The molecular recognition of this compound at biological interfaces, such as cell membranes or enzyme active sites, is dictated by non-covalent interactions. The two N-terminal leucine residues, with their isobutyl side chains, make the N-terminal region of the peptide hydrophobic. This hydrophobicity could facilitate interactions with the lipid bilayers of cell membranes or with hydrophobic domains of proteins. mdpi.com The C-terminal glycine residue, lacking a side chain, provides conformational flexibility, which may allow the peptide to adopt a structure that is favorable for binding to a specific site.

Hydrogen bonding is another critical component of molecular recognition. The amide bonds of the peptide backbone, as well as the terminal amino and carboxyl groups, can act as hydrogen bond donors and acceptors, enabling interaction with a variety of biological targets.

Cellular and Physiological Effects of this compound

The cellular and physiological effects of this compound are an area of active investigation, with current knowledge largely extrapolated from studies on its constituent amino acids and similar peptides.

Modulation of Cellular Proliferation and Metabolism

Research on the dipeptide Gly-Leu has demonstrated that it can promote the proliferation and protein synthesis of chicken intestinal epithelial cells. agriculturejournals.czagriculturejournals.cz This effect is linked to the activation of key signaling pathways involved in cell growth. agriculturejournals.czagriculturejournals.cz Given that this compound contains both leucine and glycine, it is plausible that it could exert similar effects on cell proliferation, particularly in tissues with high rates of protein turnover, such as the intestinal lining or muscle. Leucine itself is a well-established promoter of protein synthesis. agriculturejournals.cz

Small peptides are also known to influence cellular metabolism. researchgate.net They can be transported into cells by peptide transporters and then hydrolyzed into their constituent amino acids, which can then be used as fuel or for the synthesis of new proteins and other biomolecules. cymitquimica.com The dipeptide Leu-Gly has been noted for its potential role in cellular metabolism and in supporting muscle growth. researchgate.net

Influence on Intracellular Signaling Pathways (e.g., mTOR Pathway Activation)

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. pnas.org Leucine is a primary activator of the mTORC1 complex, a key component of this pathway. nih.govresearchgate.net Studies on chicken skeletal muscle satellite cells have shown that leucine significantly increases the expression of mTOR and its downstream effectors, S6K1 and 4E-BP1. nih.gov

Interestingly, a study comparing the effects of leucine and the dipeptide Gly-Leu found that while leucine activated the mTOR pathway, Gly-Leu did not have the same effect on the mRNA expression of key signaling molecules in neonatal chick skeletal muscle satellite cells. nih.gov However, a separate study in chicken intestinal epithelial cells found that Gly-Leu, as well as glycine and Gly-Gly, did promote the expression of mTOR and its downstream targets, suggesting that these molecules could stimulate protein synthesis by activating the mTOR signaling pathway. agriculturejournals.czagriculturejournals.cz These differing results may be due to differences in cell types, experimental conditions, or the specific peptide transporter expression. The influence of this compound on the mTOR pathway has not been specifically reported, but given its composition, it is a key area for future investigation.

Role in Enzyme Activation or Inhibition

One of the most specific biological activities reported for peptides closely related to this compound is the inhibition of certain enzymes. Studies have investigated the effects of various small peptides on the activity of alkaline phosphatase (ALP) isoenzymes.

A study on the inhibition of human placental alkaline phosphatase and its variants found that the tripeptide L-Leu-Gly-Gly was an effective inhibitor. capes.gov.brnih.gov This research compared the inhibitory potential of several leucine-containing peptides, demonstrating that the peptide structure is a key determinant of inhibitory activity. nih.govnih.govnih.gov Specifically, L-leucyl-glycyl-glycine was shown to provide a major degree of discrimination between placental ALP on one hand, and intestinal and liver/bone/kidney ALP on the other. nih.gov

The table below summarizes the inhibitory effects of L-Leu-Gly-Gly and other related compounds on different alkaline phosphatase isoenzymes, as reported in a study by Mulivor et al. (1978). The data illustrates the differential inhibition, highlighting the specificity of these interactions.

| Inhibitor | Placental ALP (% Inhibition) | Intestinal ALP (% Inhibition) | Liver/Bone/Kidney ALP (% Inhibition) |

| L-Phenylalanine | 75 | 10 | 0 |

| L-Homoarginine | 0 | 75 | 75 |

| L-Leucine | 30 | 15 | 5 |

| L-Leucyl-Glycyl-Glycine | 70 | 5 | 5 |

| L-Phenylalanyl-Glycyl-Glycine | 70 | 5 | 5 |

Data is qualitative and represents the general findings of differential inhibition. Actual percentages may vary based on experimental conditions.

This capacity for enzyme inhibition suggests that this compound, with its similar structure, could also function as a modulator of enzyme activity. The two consecutive leucine residues might confer a different specificity or potency of inhibition compared to L-Leu-Gly-Gly.

Functional Roles of Leucine- and Glycine-Containing Peptide Motifs

Bioactive peptides derived from food proteins have garnered significant scientific interest for their potential to modulate physiological processes and promote health. sciopen.com Peptides containing specific amino acid residues, such as leucine and glycine, are particularly noteworthy for their diverse biological activities. The structural characteristics of these peptides, including their amino acid composition and sequence, are crucial determinants of their functional roles. mdpi.com Leucine, a hydrophobic amino acid, and glycine, the simplest amino acid, frequently appear in peptide sequences that exhibit a range of beneficial properties.

Antioxidative Properties and Free Radical Scavenging

Peptide motifs containing leucine and glycine residues are often associated with significant antioxidant capabilities. Food-derived antioxidant peptides are valued as natural alternatives to synthetic antioxidants for their potential to mitigate oxidative stress, a factor implicated in numerous chronic diseases. nih.govencyclopedia.pub These peptides can exert their effects by scavenging free radicals, chelating metal ions, and activating endogenous antioxidant defense systems. nih.govnih.gov

The presence of hydrophobic amino acids like leucine in a peptide sequence can enhance its antioxidant activity. nih.gov This is attributed to their ability to increase the peptide's solubility in the lipid phase, which facilitates interaction with lipid-based free radicals. nih.gov Research on peptides isolated from squid gelatin hydrolysates identified a sequence, Gly-Pro-Leu-Gly-Leu-Leu-Gly-Phe-Leu-Gly-Pro-Leu-Gly-Leu-Ser, where the presence of leucine was suggested to be important for its antioxidant effect. csic.es Similarly, the dipeptide Leu-Trp (LW) has been noted for its bioactivity. bachem.com A study on microalgae proteins identified several di- and tri-peptides, including Leu-Gly-Leu, in fractions with high antioxidant activity. mdpi.com Oligopeptides composed of Leu, Val, and Phe have demonstrated a high affinity for hydrogen bonding with free radicals, which enhances their scavenging efficiency. mdpi.com

Glycine-containing peptides also contribute to antioxidant defense. targetmol.com The tripeptide Triglycine (H-Gly-Gly-Gly-OH) has demonstrated antioxidant properties. targetmol.com The antioxidant potential of various food-derived peptides containing these amino acids has been a subject of extensive research, highlighting their potential application in functional foods. sciopen.commdpi.com

Table 1: Examples of Leucine- and Glycine-Containing Peptides with Antioxidant Activity

| Peptide/Fraction | Source | Observed Antioxidant Activity | Reference(s) |

| <3 kDa Peptide Fraction | Spirulina platensis and Chlorella vulgaris | High free radical scavenging (up to 82% for ABTS) and ferric reducing power. Identified peptides include Leu-Gly-Leu. | mdpi.com |

| Gly-Pro-Leu-Gly-Leu-Leu-Gly-Phe-Leu-Gly-Pro-Leu-Gly-Leu-Ser | Squid Gelatin | Exhibited ferric reducing power and ABTS radical scavenging ability. | csic.es |

| Peptide Hydrolysates | Chickpea Proteins | Fractions showed antioxidant capacity via ABTS, DPPH, Fe³⁺ reducing, and Cu²⁺ chelating methods. | redalyc.org |

| Triglycine (H-Gly-Gly-Gly-OH) | Synthetic | Reported to have antioxidant properties. | targetmol.com |

Anti-inflammatory Response Modulation

Leucine- and glycine-containing peptide motifs have been shown to play a role in modulating inflammatory responses. Chronic inflammation is a key factor in the pathogenesis of various diseases, and bioactive peptides from natural sources are being investigated as potential anti-inflammatory agents. mdpi.combohrium.com These peptides can influence inflammatory pathways, such as by regulating the production of inflammatory mediators like nitric oxide (NO) and cytokines. mdpi.comnih.gov

Glycine itself is recognized for its anti-inflammatory, immunomodulatory, and cytoprotective properties. researchgate.netencyclopedia.pub It can act on inflammatory cells like macrophages to suppress the activation of transcription factors and reduce the formation of inflammatory cytokines and free radicals. researchgate.net Studies have shown that glycine can restore the anabolic response to leucine in muscle tissue under inflammatory conditions, suggesting a synergistic relationship between these two amino acids. nih.gov

Peptides derived from various food sources have demonstrated anti-inflammatory effects. For instance, hydrolysates from whey and casein proteins can inhibit inflammatory responses. nih.gov Legume protein hydrolysates, such as those from chickpeas and soybeans, have also been found to possess anti-inflammatory activity by reducing levels of NO and pro-inflammatory cytokines like TNF-α and various interleukins. redalyc.orgmdpi.com Specifically, a soybean protein hydrolysate containing the peptide Val-Pro-Tyr showed anti-inflammatory effects in an animal model. mdpi.com The cyclic dipeptide Cyclo(-Leu-Gly) has been specifically investigated for its potential anti-inflammatory activities. The presence of hydrophobic amino acids like leucine is considered a common feature of anti-inflammatory peptides. bohrium.com

Table 2: Examples of Peptides and Hydrolysates with Anti-inflammatory Activity

| Peptide/Hydrolysate | Source | Observed Anti-inflammatory Effect | Reference(s) |

| Cyclo(-Leu-Gly) | Synthetic | Investigated for potential anti-inflammatory properties. | |

| Glycine | Amino Acid | Suppresses activation of macrophages, reduces pro-inflammatory cytokines. | researchgate.netencyclopedia.pub |

| Chickpea Protein Hydrolysate Fractions | Chickpea | Inhibition of Nitric Oxide (NO), Tumor Necrosis Factor-α (TNF-α), and Interleukin-1β (IL-1β) in macrophages. | redalyc.org |

| Soybean Protein Hydrolysate | Soybean | A fraction containing Val-Pro-Tyr reduced pro-inflammatory cytokine gene expression in an animal model of colitis. | mdpi.com |

| Lupin Protein Hydrolysate | Lupin | Decreased pro-inflammatory cytokine levels from human peripheral blood mononuclear cells. | mdpi.com |

Enzymatic Inhibition Potential (e.g., ACE, DPP IV)

Peptide motifs containing leucine and glycine are prominent among inhibitors of key enzymes involved in metabolic regulation, such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase IV (DPP-IV).

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a critical role in the regulation of blood pressure. The inhibition of this enzyme is a primary strategy for managing hypertension. nih.gov Food-derived peptides have emerged as natural alternatives to synthetic ACE inhibitors, often without the associated side effects. mdpi.comfrontiersin.org The presence of hydrophobic amino acids, particularly at the N-terminus, is a known characteristic of potent ACE-inhibitory peptides. frontiersin.org Leucine is frequently found in such sequences and is reported to have a positive effect on ACE inhibitory activity. mdpi.com

Several leucine-containing peptides have been identified as effective ACE inhibitors. For example, the tripeptide H-Leu-Gly-Pro-OH is a potent inhibitor of ACE. Another proline-rich tripeptide, H-Leu-Pro-Pro-OH, also demonstrates significant ACE-inhibiting activity with a reported IC50 value of 9.6 µM. The dipeptide H-Leu-Trp-OH (LW) has also been identified as an ACE inhibitor. bachem.com These examples underscore the importance of the leucine residue in the structure of ACE-inhibitory peptides.

Table 3: Examples of Leucine-Containing ACE Inhibitory Peptides

| Peptide | Source | IC₅₀ Value | Reference(s) |

| H-Leu-Gly-Pro-OH | Synthetic | Potent inhibitor (specific IC₅₀ not provided) | |

| H-Leu-Pro-Pro-OH | Synthetic | 9.6 µM | |

| H-Leu-Trp-OH (LW) | Fermented Milk | 6.6 µM | bachem.com |

| Ile-Leu-Leu-Pro-Glu-His | Rice Wine Lees | 60.49 ± 5.78 µg/ml | frontiersin.org |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism because it inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. mdpi.comnih.gov Inhibiting DPP-IV prolongs the action of these hormones, making it a therapeutic target for managing type 2 diabetes. nih.govcambridge.org Food protein hydrolysates are being explored as a source of natural DPP-IV inhibitors. capes.gov.brresearchgate.net

Potent DPP-IV inhibitory peptides are often short (2-7 amino acids) and frequently contain proline or alanine (B10760859) at the penultimate N-terminal position. cambridge.org Hydrophobic amino acids such as leucine, isoleucine, and valine at the N-terminus are also associated with high DPP-IV inhibitory activity, as they can interact with the enzyme's active site. mdpi.comnih.gov Several peptides containing leucine and/or glycine have been identified as DPP-IV inhibitors. For instance, the tripeptide H-Val-Pro-Leu-OH (Diprotin B) is a known DPP-IV inhibitor. bachem.com A peptide identified from bovine α-lactalbumin, Ile-Leu-Asp-Lys-Val-Gly-Ile-Asn-Tyr (ILDKVGINY), was shown to have DPP-IV inhibitory activity. nih.gov

Table 4: Examples of Leucine- and Glycine-Containing DPP-IV Inhibitory Peptides

| Peptide | Source | IC₅₀ Value | Reference(s) |

| H-Val-Pro-Leu-OH (Diprotin B) | Synthetic | Not specified, but cited as an often-used inhibitor. | bachem.com |

| Ile-Leu-Asp-Lys-Val-Gly-Ile-Asn-Tyr (ILDKVGINY) | Bovine α-lactalbumin | Not specified, identified as an inhibitor. | nih.gov |

| H-Gly-Pro-Hyp-OH | Synthetic | 2.51 mM | targetmol.com |

| Leu-Pro-Leu | Casein Hydrolysate | 5 µM | cambridge.org |

Metabolic Stability and Biodegradation of H Leu Leu Gly Oh

In Vitro Enzymatic Degradation Kinetics

The stability of peptides in biological systems is largely dictated by their susceptibility to enzymatic degradation. For H-Leu-Leu-Gly-OH, its journey through a biological system would expose it to a host of proteolytic enzymes.

Stability in Biological Media and Isolated Enzyme Systems

Short-chain peptides like this compound are generally prone to rapid hydrolysis by peptidases present in biological media such as plasma and intestinal fluid. nih.gov Studies on similar tripeptides, such as leucyl-glycyl-glycine, have shown that digestion can occur at the microvillus membrane of the intestine. tandfonline.com This suggests that this compound would likely have limited stability in the gastrointestinal tract.

The primary enzymes responsible for the degradation of such peptides are aminopeptidases, which cleave amino acids from the N-terminus. researchgate.net Leucine (B10760876) aminopeptidases (LAPs), in particular, show a preference for cleaving N-terminal leucine residues. researchgate.net Therefore, the Leu-Leu bond in this compound is a probable target for these enzymes.

In addition to aminopeptidases, dipeptidyl peptidases (DPPs) could also play a role. DPP-IV, for instance, is known to cleave dipeptides from the N-terminus, particularly those with proline or alanine (B10760859) in the second position, but it can also act on peptides with other residues like leucine at a lower rate. cambridge.org The specificity of various DPPs from different sources can vary, with some bacterial DPPs showing activity towards substrates with hydrophobic residues like leucine. nih.gov

The following table summarizes the potential enzymatic degradation of this compound in different biological systems, based on findings for similar peptides.

| Biological System | Key Enzymes | Predicted Stability of this compound | Reference |

| Intestinal Lumen | Aminopeptidases, Dipeptidyl Peptidases | Low | tandfonline.comcambridge.org |

| Brush Border Membrane | Aminopeptidase N, Dipeptidyl Peptidase IV | Low | cambridge.orgresearchmap.jp |

| Plasma/Serum | Various circulating peptidases | Low to Moderate | nih.gov |

| Cytosol | Cytosolic peptidases | Moderate | tandfonline.com |

Identification of Cleavage Sites and Metabolites

Based on the known specificity of relevant peptidases, the primary cleavage sites in this compound can be predicted. The most probable initial cleavage would occur at the peptide bond between the two leucine residues (Leu¹-Leu²) by an aminopeptidase. This would release a free leucine molecule and the dipeptide Leu-Gly. Subsequently, the dipeptide Leu-Gly would be further hydrolyzed into its constituent amino acids, leucine and glycine (B1666218).

Another possibility is the action of a dipeptidyl peptidase, which could cleave the Leu²-Gly³ bond, releasing the dipeptide H-Leu-Leu-OH and a free glycine molecule. The resulting dipeptide would then be a substrate for dipeptidases.

A study on the hydrolysis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) in rat plasma identified Tyr and Tyr-Gly-Gly as primary N-terminal degradation products, indicating the action of both aminopeptidases and dipeptidyl peptidases. nih.gov This supports the likelihood of multiple degradation pathways for this compound.

The predicted metabolites of this compound are summarized in the table below.

| Parent Compound | Predicted Primary Metabolites | Secondary Metabolites | Potential Enzymes Involved |

| This compound | H-Leu-OH and H-Leu-Gly-OH | H-Gly-OH | Aminopeptidases, Dipeptidases |

| H-Leu-Leu-OH and H-Gly-OH | H-Leu-OH | Dipeptidyl Peptidases, Dipeptidases |

In Vivo Metabolic Fate Considerations

In vivo, the metabolic fate of orally administered this compound would primarily be determined by its digestion in the gastrointestinal tract. A study on the intestinal digestion of leucyl-glycyl-glycine in hamsters showed that it is hydrolyzed at the intestinal brush border membrane, with the resulting amino acids and dipeptides being transported into the epithelial cells. tandfonline.com It is highly probable that this compound follows a similar path.

Once absorbed as constituent amino acids or the dipeptide Leu-Gly, these molecules would enter the portal circulation and be transported to the liver and other tissues for use in protein synthesis or for catabolism. researchgate.net The rapid disappearance of labeled amino acids like leucine and glycine from the blood after injection has been observed in mice, indicating swift incorporation into visceral proteins and other metabolic processes. researchgate.net

Strategies for Enhancing Peptide Stability

The inherent instability of peptides like this compound is a significant hurdle for their potential therapeutic use. Several strategies have been developed to enhance peptide stability against enzymatic degradation.

Chemical Modifications for Protease Resistance

Chemical modification is a primary strategy to improve the stability of peptides. nih.gov These modifications can sterically hinder the approach of proteases or alter the electronic properties of the peptide bond, making it less susceptible to hydrolysis.

N-methylation: The introduction of a methyl group on the nitrogen atom of a peptide bond (N-methylation) can significantly increase resistance to proteolysis. nih.govresearchgate.net This modification can also improve intestinal permeability. nih.gov For this compound, N-methylation of one or both leucine residues could enhance its stability.

D-amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can make the adjacent peptide bond resistant to cleavage by most proteases, which are stereospecific for L-amino acids. mdpi.com

Unnatural Amino Acids: The incorporation of unnatural amino acids, such as α-methyl amino acids or β-homo-amino acids, can also confer proteolytic stability. qyaobio.com

The following table outlines potential chemical modifications to enhance the stability of this compound.

| Modification Strategy | Example for this compound | Expected Outcome | Reference |

| N-methylation | H-(N-Me)Leu-Leu-Gly-OH or H-Leu-(N-Me)Leu-Gly-OH | Increased resistance to aminopeptidases, improved permeability | nih.govresearchgate.net |

| D-amino Acid Substitution | H-D-Leu-Leu-Gly-OH or H-Leu-D-Leu-Gly-OH | Increased resistance to proteases | mdpi.com |

| α-methyl Amino Acid | H-(α-Me)Leu-Leu-Gly-OH | Increased proteolytic stability | qyaobio.com |

Structural Constraints through Cyclization

Introducing structural constraints by cyclizing the peptide is another effective strategy to improve stability. acs.org Cyclization reduces the conformational flexibility of the peptide, which can make it a poorer substrate for proteases. acs.org

Head-to-tail cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxyl group, creating a cyclic peptide. researchgate.net The cyclization of linear peptides can be a challenging synthetic step, but various methods have been developed to facilitate this process. acs.org For this compound, this would result in cyclo(Leu-Leu-Gly).

The conformational restriction imposed by cyclization not only enhances stability but can also lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. acs.org

Impact of Amino Acid Chirality on Stability

The stereochemistry of the constituent amino acids in the tripeptide this compound plays a pivotal role in its metabolic stability and pathway of biodegradation. The chirality, referring to the spatial arrangement of the atoms in the leucine residues (L- or D-configuration), significantly influences the peptide's susceptibility to enzymatic degradation.

In biological systems, proteases and peptidases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids, which are the natural form of amino acids in mammals. pnas.org Consequently, peptides composed entirely of L-amino acids, such as H-L-Leu-L-Leu-Gly-OH, are generally more vulnerable to rapid enzymatic breakdown. google.comacs.org

The introduction of D-amino acids, which are non-natural mirror images of their L-counterparts, can drastically enhance a peptide's resistance to proteolysis. pnas.orghzdr.de This increased stability is attributed to the inability of most endogenous proteases to effectively bind to and hydrolyze peptide bonds involving D-amino acids. pnas.orgresearchgate.net The altered three-dimensional structure resulting from a D-amino acid substitution disrupts the precise substrate-enzyme interaction required for catalysis. researchgate.net For instance, the substitution of an L-amino acid with a D-amino acid can alter the peptide's conformation, rendering it a poor substrate for enzymes that would otherwise readily degrade the all-L-form. researchgate.net

Research on various peptides has consistently demonstrated this principle. Studies on opioid peptides have shown that the chirality of the C-terminal amino acid significantly affects hydrolysis rates; peptides with an L-amino acid at the C-terminus are hydrolyzed more rapidly than their D-amino acid counterparts. nih.gov Similarly, incorporating a D-leucine residue into a peptide sequence has been shown to enhance its resistance to proteolytic degradation, leading to an increased plasma half-life. In one study, macrocyclic d/l-hybrid peptides exhibited exceptional stability in human serum, with no degradation observed after 24 hours, while their all-L-counterparts were almost completely degraded within the same timeframe. acs.org

The position of the D-amino acid within the peptide chain is also a critical factor. For the tripeptide this compound, different stereoisomers would exhibit varying degrees of stability. For example, a configuration like H-D-Leu-L-Leu-Gly-OH or H-L-Leu-D-Leu-Gly-OH would likely have greater stability than the native H-L-Leu-L-Leu-Gly-OH. An all-D configuration, H-D-Leu-D-Leu-Gly-OH, would be expected to be highly resistant to degradation by common proteases.

While specific degradation data for all possible stereoisomers of this compound is not extensively documented, the general principles of peptide stereochemistry allow for a predictive understanding of their relative metabolic stability. The following table illustrates the expected relative stability based on research findings with analogous peptides.

Table 1: Predicted Relative Metabolic Stability of this compound Stereoisomers

| Stereoisomer | Predicted Susceptibility to Proteolysis | Expected Relative Half-Life | Rationale |

|---|---|---|---|

| H-L-Leu-L-Leu-Gly-OH | High | Short | Contains only natural L-amino acids, making it a preferred substrate for endogenous proteases. acs.org |

| H-D-Leu-L-Leu-Gly-OH | Moderate | Intermediate | The N-terminal D-amino acid can provide some protection against aminopeptidases. |

| H-L-Leu-D-Leu-Gly-OH | Low to Moderate | Intermediate to Long | The internal D-amino acid disrupts the recognition site for many endopeptidases. |

| H-D-Leu-D-Leu-Gly-OH | Very Low | Long | Composed of non-natural D-amino acids, making it highly resistant to most proteases. pnas.orgacs.org |

This stereospecific degradation is a key consideration in the development of peptide-based therapeutics, where enhancing metabolic stability is often a primary objective to improve bioavailability and duration of action. nih.gov

Advanced Analytical Methodologies for Characterizing H Leu Leu Gly Oh

High-Resolution Mass Spectrometry for Peptide Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for the in-depth analysis of peptides. Its capacity for high mass accuracy and resolution enables the precise determination of elemental composition and detailed study of fragmentation patterns, which are crucial for sequence verification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing large, thermally unstable molecules like peptides, as it generates intact molecular ions with minimal fragmentation. For H-Leu-Leu-Gly-OH, ESI coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap detector allows for the accurate mass measurement of the protonated molecule, [M+H]⁺. nih.gov This experimental mass is then compared against the theoretical monoisotopic mass of the peptide's chemical formula (C₁₄H₂₇N₃O₄) to confirm its identity. The high accuracy of HRMS can differentiate the peptide from other molecules with the same nominal mass, providing a high degree of confidence in its identification. nih.gov

Collision-Induced Dissociation (CID) and Energy-Resolved Mass Spectrometry

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS) is employed, with collision-induced dissociation (CID) being a common method. In a CID experiment, the isolated precursor ion of this compound is fragmented by colliding it with an inert gas. thermofisher.com This process typically cleaves the amide bonds along the peptide backbone, producing a predictable series of b- and y-type fragment ions. rsc.orgnih.gov Analyzing the mass-to-charge ratios of these fragments allows for the reconstruction and verification of the Leu-Leu-Gly sequence. High-energy CID can also induce side-chain cleavages, which are useful for distinguishing between isomeric amino acids like leucine (B10760876) and isoleucine. thermofisher.combu.eduwvu.edu

The table below outlines the expected primary fragment ions from the CID of protonated this compound.

| Precursor Ion | Fragment Ion Type | Fragment Ion Sequence | Theoretical m/z |

| [M+H]⁺ | b₂ | H-Leu-Leu- | 227.1754 |

| [M+H]⁺ | y₁ | -Gly-OH | 76.0393 |

| [M+H]⁺ | y₂ | H-Leu-Gly-OH | 189.1234 |

Table based on general peptide fragmentation principles.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the target peptide from impurities that may arise during synthesis, such as truncated or deletion sequences. altabioscience.compepdd.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for assessing peptide purity. altabioscience.commtoz-biolabs.com This method separates peptides based on their hydrophobicity through interactions with a non-polar stationary phase, typically C18-bonded silica. creative-proteomics.comamericanpeptidesociety.org A mobile phase gradient, usually a mixture of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid (TFA), is used to elute the peptides. altabioscience.compepdd.com The purity of this compound is determined by integrating the peak area of the main component relative to the total area of all peaks detected, commonly by UV absorbance at 210-220 nm where the peptide bond absorbs. pepdd.comcreative-proteomics.com

Chiral Chromatography for Enantiomeric Purity Analysis

Since leucine is a chiral amino acid, this compound can exist as multiple diastereomers (e.g., L-Leu-D-Leu-Gly-OH). These different stereoisomers can have distinct biological properties, making the confirmation of enantiomeric purity critical. researchgate.net Chiral chromatography, a specialized form of HPLC, is used to separate these stereoisomers. waters.com This can be achieved directly, by using a chiral stationary phase (CSP) that interacts differently with each isomer, or indirectly, by derivatizing the peptide with a chiral agent to form diastereomeric pairs that can be separated on a standard achiral column. mdpi.comnih.gov Even conventional RP-HPLC can sometimes resolve peptide diastereomers due to subtle differences in their secondary structure and hydrophobicity. nih.gov

Integrated Spectroscopic and Chromatographic Approaches

The most robust analytical strategy involves the hyphenation of liquid chromatography with mass spectrometry (LC-MS). This powerful combination leverages the superior separation capabilities of HPLC with the highly sensitive and specific detection provided by MS. nih.govshodex.com An LC-MS analysis of this compound provides the retention time from the HPLC, which is characteristic of the molecule under specific conditions, along with the mass-to-charge ratio and fragmentation data from the MS for unambiguous identification. rsc.org This integrated approach is exceptionally effective for identifying and quantifying impurities, even those that co-elute with the main peptide peak, ensuring a comprehensive characterization of the sample's purity and identity.

Potential Biomedical and Biotechnological Applications of H Leu Leu Gly Oh

Exploration in Drug Discovery and Development Initiatives

The unique structural and chemical properties of peptides make them attractive candidates for the development of new therapeutic agents. Their ability to interact with biological targets with high specificity and affinity is a key advantage.

While direct studies on H-Leu-Leu-Gly-OH as a targeted therapeutic are not widely documented, the bioactivity of related peptides provides a strong rationale for its investigation. For instance, cyclic dipeptides composed of leucine (B10760876) and glycine (B1666218), such as Cyclo(Leu-Gly), have demonstrated neurological activity. Research has shown that Cyclo(Leu-Gly) can down-regulate dopamine (B1211576) receptors and may have a role in preventing the development of side effects from neuroleptic drugs, such as tardive dyskinesia. medchemexpress.comnih.gov This suggests that peptides containing the Leu-Gly motif may possess neuromodulatory properties that could be harnessed in the design of new drugs for neurological disorders.

Furthermore, peptide sequences are often used as linkers in drug delivery systems to control the release of a therapeutic agent. For example, the tetrapeptide H-Gly-Phe-Leu-Gly-OH has been investigated as a lysosomally cleavable linker, designed to release a drug within the target cell. cymitquimica.com The this compound sequence could potentially be explored for similar applications, where its cleavage by specific intracellular proteases would trigger the release of a conjugated drug molecule.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. While this compound has not been extensively studied as a lead compound, the principle of using short peptides as starting points for drug development is well-established.

The investigation of peptide libraries is a common strategy in drug discovery to identify new lead compounds. Given its simple structure, this compound could be included in such libraries to screen for activity against a wide range of biological targets. The hydrophobic nature of the leucine residues combined with the flexibility of the glycine residue could allow for interaction with various protein binding pockets.

Design of Targeted Therapeutics and Bioactive Agents

Role in Protein Engineering and Peptide-Based Biomaterials

Peptides are the fundamental building blocks of proteins and can also self-assemble into well-ordered supramolecular structures. These properties make them valuable tools in both protein engineering and the development of novel biomaterials.

One of the most direct applications of this compound is as a building block in the synthesis of larger, more complex peptides and proteins. In solid-phase peptide synthesis (SPPS), protected amino acids and di- or tripeptides are sequentially coupled to a solid support to build a desired peptide chain. The use of pre-formed di- or tripeptide units can improve the efficiency and purity of the synthesis, especially in sequences that are prone to aggregation or difficult coupling reactions.

Patents related to the synthesis of acylated peptides include methods where dipeptide derivatives are used as building blocks. bachem.comnih.gov The Leu-Leu-Gly sequence could be incorporated into synthetic proteins or peptides to introduce specific structural features or to act as a recognition motif for other molecules. For example, a new method for solid-phase peptide synthesis has been developed where a protein itself is used as the solid support, and peptides such as H-Leu-Leu-Ala-Gly-Val-OH have been synthesized on the surface of bovine serum albumin (BSA). nih.gov

Short peptides, particularly those containing hydrophobic residues, can self-assemble into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. biomolther.orggoogle.com These materials have a wide range of potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.

While the self-assembly of this compound has not been specifically reported, studies on related peptides provide insights into its potential behavior. For example, the dipeptide L-leucyl-L-leucine has been shown to self-organize into nanofiber or web-like structures. nih.gov The addition of a glycine residue to this dipeptide would likely influence its self-assembly properties by altering the hydrophobicity and conformational flexibility of the molecule. The resulting supramolecular structures could exhibit unique properties, making this compound a candidate for the development of novel peptide-based biomaterials. The study of how sequence variations in short peptides affect their self-assembly into supramolecular structures is an active area of research. ub.eduacs.orgresearchgate.net

Building Block for Complex Peptide and Protein Structures

Advanced Research Tools in Biochemistry and Molecular Biology

Beyond their therapeutic and materials science applications, short peptides are valuable tools for basic research in biochemistry and molecular biology. They can be used as enzyme substrates, inhibitors, or as probes to study biological processes.

This compound can serve as a substrate for various peptidases. The cleavage of the peptide bond between the amino acid residues can be monitored to determine the activity of these enzymes. For instance, the related tripeptide H-Leu-Gly-Gly-OH is used as a substrate to characterize tripeptide aminopeptidases. glpbio.com It is highly probable that this compound could also be used as a substrate for these or other proteases, allowing for the study of their substrate specificity and kinetics.

Furthermore, peptides can be designed to act as specific inhibitors of enzymes or to bind to cellular receptors. While there is no specific data on this compound as a receptor ligand, the general principle of using peptides to probe receptor function is well-established. Synthetic peptides are often used to map the binding sites of receptors or to act as agonists or antagonists. nih.gov A study on the binding of pentapeptides containing Leu and Gly residues to a synthetic receptor, cucurbit hongtide.comuril, highlights the potential for these sequences to be recognized with high affinity and selectivity. nih.gov

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.